molecular formula C16H18O6 B12355238 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12355238
M. Wt: 306.31 g/mol
InChI Key: CQEDEXPGEGYWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer and antimicrobial activities.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one

    Daidzein: 7-Hydroxy-3-(4-hydroxyphenyl)chromen-4-one

    Quercetin: 3,3’,4’,5,7-Pentahydroxyflavone

Uniqueness

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific structural features, including the presence of methoxy and hydroxy groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C16H18O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)10(7-22-12)8-2-4-9(17)5-3-8/h2-5,7,11-13,15-18,20H,6H2,1H3

InChI Key

CQEDEXPGEGYWJN-UHFFFAOYSA-N

Canonical SMILES

COC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.